![molecular formula C27H29ClN2O3 B056038 Hydroquinine 4-chlorobenzoate CAS No. 113216-88-9](/img/structure/B56038.png)
Hydroquinine 4-chlorobenzoate
Overview
Description
Scientific Research Applications
Enzymatic Transesterification Enhancement : Hydroquinine 4-chlorobenzoate is used as an additive in the enzymatic transesterification process, enhancing the reactivity and selectivity of lipase towards primary alcohols. This has been demonstrated in the kinetic resolution of 2-hydroxymethyl-1-phenylthioferrocene, showing a significant increase in enzyme efficiency (Merabet-Khelassi, Aribi‐Zouioueche, & Riant, 2008).
Bacterial Dehalogenation : Studies on bacterial dehalogenation of chlorobenzoates have shown that certain bacteria can use chlorobenzoates as a carbon and energy source, leading to the hydrolytic dehalogenation of these compounds (Adriaens, Kohler, Kohler-Staub, & Focht, 1989).
Enantioselective Hydrogenation : Hydroquinine 4-chlorobenzoate has been observed to influence the enantioselectivity in the hydrogenation of ethyl pyruvate, with the direction of enantioselectivity being dependent on the concentration of the modifier (Jenkins et al., 2006).
Corrosion Inhibition : Hydroquinine derivatives, like hydroquinine 4-chlorobenzoate, have been investigated for their potential as corrosion inhibitors in various environments, showing significant protective effects against metal corrosion (Rbaa et al., 2019).
Ion-Pair Formation Study : Research into the chromatographic behavior of hydroquinine, a related compound, has contributed to the understanding of its structural properties and interactions, specifically regarding ion-pair formation (Marchais et al., 2001).
Antibacterial Activity : Studies have also explored the antibacterial properties of hydroquinine and its effect on bacterial gene expression, indicating its potential as an antibacterial agent (Rattanachak et al., 2022).
Photodecomposition Studies : Investigations into the photodecomposition of chlorobenzoic acids, including those related to hydroquinine, have contributed to the understanding of chemical degradation processes under various conditions (Crosby & Leitis, 1969).
Repurposing in Oncology : Hydroquinine, due to its structural similarities with chloroquine and hydroxychloroquine, has been studied in the context of repurposing for cancer treatment, focusing on its effects on cancer cells and tumor microenvironments (Verbaanderd et al., 2017).
Mechanism of Action
While the specific mechanism of action for Hydroquinine 4-chlorobenzoate is not available, hydroquinone, a related compound, is known to lighten epidermal pigmentation by reducing the production of new melanin. This is achieved through the reversible inhibition of tyrosinase, an enzyme involved in converting L3,4-diphenylalanine to the skin pigment melanin, and selective damage to melanocytes and melanosomes .
properties
IUPAC Name |
[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVNNFDXQZFMBQ-MFQNCIFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472567 | |
Record name | Hydroquinine 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroquinine 4-chlorobenzoate | |
CAS RN |
113216-88-9 | |
Record name | Cinchonan-9-ol, 10,11-dihydro-6′-methoxy-, 9-(4-chlorobenzoate), (8α,9R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113216-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroquinine 4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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